
2-(3,5-DICARBOXYPHENYL)NICOTINIC ACID
Overview
Description
2-(3,5-Dicarboxyphenyl)nicotinic acid is a polycarboxylic acid derivative featuring a nicotinic acid core substituted with a 3,5-dicarboxyphenyl group. The presence of aromatic and carboxylic acid groups allows for strong metal-binding capabilities and participation in hydrogen-bonding networks, which are critical for designing functional materials or bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dicarboxyphenyl)nicotinic acid typically involves the reaction of 3,5-dicarboxybenzaldehyde with nicotinic acid under specific conditions. One common method includes:
Condensation Reaction: The aldehyde group of 3,5-dicarboxybenzaldehyde reacts with the carboxyl group of nicotinic acid in the presence of a catalyst such as piperidine.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dicarboxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carboxyl groups to alcohols or other functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation Products: Further oxidized derivatives with additional carboxyl or hydroxyl groups.
Reduction Products: Alcohol derivatives or other reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Coordination Chemistry
2-(3,5-Dicarboxyphenyl)nicotinic acid serves as a ligand in the formation of coordination polymers (CPs). These polymers exhibit unique structural and magnetic properties. Recent studies have shown that CPs derived from this compound can be synthesized to form three-dimensional networks that display significant magnetic and luminescent properties. For example, research demonstrated that these CPs can be used for luminescent sensing and have potential applications in magnetic materials development .
Property | Description |
---|---|
Ligand Type | Bidentate ligand with carboxylate groups |
Coordination Modes | Can coordinate through nitrogen and carboxylate oxygen atoms |
Applications | Magnetic materials, luminescent sensors |
Photocatalysis
The compound has been investigated for its photocatalytic properties. It has been used to catalyze the photodegradation of organic pollutants such as dinitrozole and rhodamine B under visible light. The efficiency of this compound-based photocatalysts has been reported to achieve degradation rates exceeding 90% within short reaction times. This makes it a promising candidate for environmental remediation processes .
Pollutant | Degradation Rate | Time |
---|---|---|
Dinitrozole | 91.1% | 45 minutes |
Rhodamine B | 95.0% | 45 minutes |
Therapeutic Applications
While the primary focus of research on this compound has been on its chemical properties and applications in materials science, there is potential for therapeutic applications similar to those of niacin (nicotinic acid). Niacin is known for its role in lipid metabolism and cardiovascular health. Given the structural similarities, derivatives of this compound may exhibit similar biological activities.
Potential Mechanisms
The mechanisms by which niacin exerts its effects include:
- Inhibition of diacylglycerol O-acyltransferase (DGAT), which plays a crucial role in triglyceride synthesis.
- Modulation of lipid profiles by decreasing low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels .
Further research could explore whether this compound can similarly influence lipid metabolism or possess additional therapeutic benefits.
Case Studies
- Synthesis and Characterization of Coordination Polymers
- Photocatalytic Degradation Studies
Mechanism of Action
The mechanism of action of 2-(3,5-Dicarboxyphenyl)nicotinic acid is not fully understood. its effects are likely mediated through its ability to interact with various molecular targets, including enzymes and receptors. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions, influencing its binding affinity and specificity for different targets.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Nicotinic Acid Derivatives
Diflufenzopyr (CAS 109293-97-2)
- Structure : Diflufenzopyr contains a nicotinic acid moiety linked to a fluorinated semicarbazone group.
- Key Differences : Unlike 2-(3,5-dicarboxyphenyl)nicotinic acid, diflufenzopyr incorporates fluorine atoms and a semicarbazone functional group, enhancing its lipophilicity and herbicidal activity.
- Applications : Primarily used as a herbicide due to its ability to disrupt auxin transport in plants .
- Properties :
Property | Diflufenzopyr | This compound |
---|---|---|
Molecular Formula | C₁₅H₁₂F₂N₄O₃ | Likely C₁₃H₉NO₆ (exact requires verification) |
Functional Groups | Fluorophenyl, semicarbazone | Carboxylic acids, pyridine |
Solubility | Low water solubility | Higher aqueous solubility (polar carboxylates) |
Dicarboxylic Acid Derivatives in MOFs
MOF Linkers (e.g., BTE, BBC, BTB/NDC)
- Structure : MOF-210 and related frameworks use long, conjugated dicarboxylate linkers like 4,4′,4″-[benzene-1,3,5-triyl-tris(ethyne-2,1-diyl)]tribenzoate (BTE).
- Key Differences : this compound has a smaller, rigid structure compared to BTE/BBC, which may limit its ability to form ultrahigh-porosity MOFs. However, its dual carboxylate groups on the phenyl ring could enable compact, stable coordination networks.
- Performance Metrics :
MOF Material | Surface Area (m²/g) | CO₂ Uptake (mg/g) |
---|---|---|
MOF-210 | 6,240 (BET) | 2,870 |
Hypothetical MOF with this compound | Lower (predicted) | Moderate (depends on pore design) |
- Applications : MOF-210 is used for gas storage and separation . The target compound may suit smaller-pore frameworks for selective adsorption .
Pharmacologically Active Carboxylic Acids
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Features a catechol group and a propenoic acid chain.
- Key Differences : While caffeic acid has ortho-dihydroxy groups for antioxidant activity, this compound lacks hydroxyl groups but offers stronger metal chelation via carboxylates.
- Applications : Caffeic acid is used in supplements, cosmetics, and as a synthetic precursor . The target compound’s applications may focus on metallodrugs or MOFs rather than direct pharmacological use.
Biomedical Chelators
DOTA Derivatives (e.g., 10-[2-[(3,5-Dicarboxyphenyl)amino]-2-oxoethyl]-DOTA)
- Structure : Macrocyclic DOTA with appended dicarboxyphenyl groups for enhanced chelation.
- Key Differences : DOTA’s macrocycle provides high thermodynamic stability with metal ions (e.g., Gd³⁺ for MRI contrast agents). The target compound’s linear structure may offer faster metal-binding kinetics but lower selectivity.
- Applications: DOTA derivatives are used in diagnostic imaging and targeted therapy .
Q & A
Q. Basic: What are the recommended methods for synthesizing 2-(3,5-dicarboxyphenyl)nicotinic acid with high purity?
Methodological Answer:
Synthesis should begin with optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to favor carboxylation and cyclization. Post-synthesis purification via reverse-phase HPLC (using trifluoroacetic acid or formic acid as mobile phase modifiers ) or recrystallization (using ethanol/water mixtures) is critical. Characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity.
- IR spectroscopy to validate carboxylic acid and pyridine functional groups.
- HPLC-MS for mass confirmation and quantification.
Safety protocols from analogous compounds (e.g., PPE requirements for handling carboxylic acids, including P95 respirators and acid-resistant gloves) should be strictly followed .
Q. Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Store the compound in a desiccator at 4°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Stability assessments should include:
- Periodic thermogravimetric analysis (TGA) to detect decomposition thresholds.
- HPLC purity checks every 3–6 months.
Due to limited physicochemical data, researchers must document observed stability under varying conditions (e.g., humidity, light exposure) and report deviations .
Q. Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- X-ray crystallography for definitive solid-state structure determination, particularly if polymorphic forms are suspected (see advanced FAQ 6) .
- Elemental analysis (C, H, N) to validate empirical formula.
- UV-Vis spectroscopy to assess π-π* transitions in the nicotinic acid moiety.
- High-resolution mass spectrometry (HRMS) for exact mass confirmation .
Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictions may arise from:
- Polymorphic variations affecting solubility and bioavailability. Conduct polymorph screening via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) .
- Bioassay variability . Standardize protocols using positive controls (e.g., reference antimicrobial agents ) and replicate experiments across multiple cell lines.
- Impurity profiling . Use 2D-NMR or LC-MS/MS to identify trace byproducts interfering with activity .
Q. Advanced: What experimental strategies can elucidate the compound’s mechanism of action in antimicrobial studies?
Methodological Answer:
- Biofilm inhibition assays using crystal violet staining or confocal microscopy to quantify biofilm biomass .
- Metabolomic profiling (via LC-MS) to identify disrupted bacterial pathways.
- Molecular docking to predict interactions with bacterial targets (e.g., dihydrofolate reductase). Validate with isothermal titration calorimetry (ITC) for binding affinity measurements.
Q. Advanced: How can researchers investigate potential polymorphic forms of this compound?
Methodological Answer:
- Solvent-mediated crystallization : Screen using solvents of varying polarity (e.g., DMSO, ethanol, acetonitrile) .
- Dynamic vapor sorption (DVS) to assess hygroscopicity and phase transitions.
- Solid-state NMR to differentiate polymorphs based on chemical shift anisotropy.
Q. Advanced: What methodologies are suitable for studying its interactions with metal ions or co-crystals?
Methodological Answer:
- Titration experiments monitored by UV-Vis or fluorescence spectroscopy to detect complexation.
- Single-crystal X-ray diffraction to resolve metal-coordination geometries.
- DFT calculations to model electronic interactions and predict stability of metal-organic frameworks (MOFs).
Q. Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Use P95 respirators and acid-resistant gloves during synthesis and handling .
- Work in a fume hood to minimize inhalation risks.
- Emergency protocols : For skin contact, rinse with 0.1 M sodium bicarbonate; for eye exposure, use saline irrigation for 15 minutes .
Q. Advanced: How can researchers address gaps in physicochemical data (e.g., logP, solubility)?
Methodological Answer:
- Shake-flask method for logP determination (octanol/water partition).
- Dynamic light scattering (DLS) to assess aqueous solubility under physiological pH.
- Collaborate with computational chemists to predict properties via QSAR models or COSMO-RS simulations .
Q. Advanced: What strategies optimize its formulation for in vivo studies?
Methodological Answer:
- Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) to enhance bioavailability.
- Pharmacokinetic profiling using radiolabeled analogs (³H or ¹⁴C) and LC-MS/MS for metabolite identification .
- Dose-response studies in rodent models, with tissue distribution analysis via MALDI imaging.
Properties
IUPAC Name |
5-(3-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)11-10(14(20)21)2-1-3-15-11/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRDRSNPWQWBOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688281 | |
Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-68-1 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(3-carboxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261937-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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